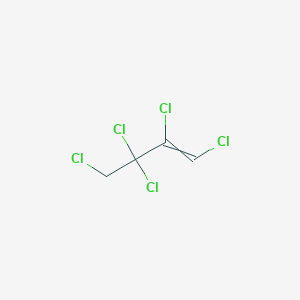
1,2,3,3,4-Pentachlorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,4-Pentachlorobut-1-ene is an organochlorine compound characterized by the presence of five chlorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,3,4-Pentachlorobut-1-ene can be synthesized through the chlorination of butene derivatives. One common method involves the reaction of butene with chlorine gas under controlled conditions, leading to the substitution of hydrogen atoms with chlorine atoms. The reaction is typically carried out in the presence of a catalyst, such as iron chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where butene is continuously fed and reacted with chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize the formation of by-products. The resulting product is then purified through distillation and other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4-Pentachlorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated butene oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated butene derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated butene oxides.
Reduction: Less chlorinated butene derivatives.
Substitution: Hydroxylated or aminated butene derivatives.
Scientific Research Applications
1,2,3,3,4-Pentachlorobut-1-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2,3,3,4-Pentachlorobut-1-ene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,4-Pentachlorobut-1-ene: Similar structure but different chlorine atom arrangement.
1,2,3,4-Tetrachlorobut-1-ene: Contains one less chlorine atom.
1,2,3,3,4,4-Hexachlorobut-1-ene: Contains one additional chlorine atom.
Uniqueness
1,2,3,3,4-Pentachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated butene
Properties
CAS No. |
94796-72-2 |
|---|---|
Molecular Formula |
C4H3Cl5 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1,2,3,3,4-pentachlorobut-1-ene |
InChI |
InChI=1S/C4H3Cl5/c5-1-3(7)4(8,9)2-6/h1H,2H2 |
InChI Key |
JVLILCTVEGXUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=CCl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















